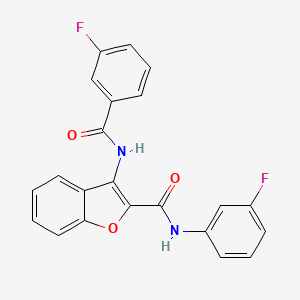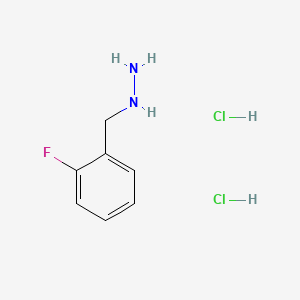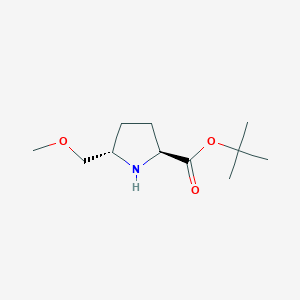![molecular formula C17H15N5O3 B2529090 (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidene)propanehydrazide CAS No. 401607-35-0](/img/structure/B2529090.png)
(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidene)propanehydrazide
Overview
Description
“(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-nitrobenzylidene)propanehydrazide” is a chemical compound that belongs to the class of benzimidazole derivatives . Benzimidazole is a heterocyclic aromatic compound that is known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of benzimidazole derivatives has been reported in various studies . For instance, Hsieh et al. synthesized a similar compound, (E)-1-(1-allyl-1H-benzo[d]imidazol-2-yl)-3-(4-substituted phenyl) prop-2-en-1-one, and evaluated its anticancer activity .
Molecular Structure Analysis
Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
Benzimidazole and its derivatives are known to exhibit a wide variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Physical and Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .
Scientific Research Applications
Radical-nucleophilic Substitution Reactions
Research has shown that diazoles, including benzimidazole derivatives, participate in radical-nucleophilic substitution (SRN1) reactions. These reactions have been employed to synthesize 1-(1-methyl-1-nitroethyl) derivatives and 1-(p-nitrobenzyl) derivatives through oxidative addition and SRN1 mechanisms, indicating the versatility of benzimidazole derivatives in synthetic chemistry (Adebayo et al., 1989).
Synthesis and Characterization of Novel Conformers
A study on the synthesis and characterization of novel conformers of N-acylhydrazones, which are structurally related to the compound , revealed insights into the stereochemistry of these molecules. The research identified two major conformers, demonstrating the impact of structural variations on the properties of such compounds (Evrard et al., 2022).
Catalysis and Solvent Alternatives
In the context of green chemistry, nitro-functionalized imidazolium salts, which share a similar nitro and imidazole framework with the compound of interest, have been explored as alternatives to traditional organic solvents. These salts facilitate various organic reactions, underscoring the potential of nitro-functionalized compounds in enhancing reaction efficiencies and sustainability (Ren et al., 2011).
Antimicrobial and Anticancer Properties
Compounds structurally related to "(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidene)propanehydrazide" have been studied for their biological activities. For example, N-heterocyclic carbene–silver(I) acetate complexes derived from benzimidazole and imidazole showed medium to high antimicrobial activity against various bacterial strains, indicating their potential as antimicrobial agents (Patil et al., 2011). Additionally, benzimidazoles bearing oxadiazole nuclei have demonstrated significant anticancer activity, highlighting the therapeutic potential of these compounds (Rashid et al., 2012).
Future Directions
Mechanism of Action
Mode of Action
The compound interacts with its target, human topoisomerase I, by inhibiting its function . This inhibition prevents the unwinding of DNA, which is necessary for replication and transcription. As a result, the DNA processes are disrupted, leading to cell death .
Biochemical Pathways
The compound affects the DNA replication and transcription pathways. By inhibiting human topoisomerase I, the compound disrupts these pathways, preventing the cell from replicating its DNA and producing necessary proteins . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The molecular effect of the compound’s action is the inhibition of DNA replication and transcription, leading to cell death . On a cellular level, this can result in the reduction or elimination of cancer cells, contributing to the treatment of cancer .
Biochemical Analysis
Biochemical Properties
(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-nitrobenzylidene)propanehydrazide plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. One of the primary targets of this compound is human topoisomerase I, an enzyme involved in DNA replication and transcription . The compound inhibits the activity of topoisomerase I, leading to the accumulation of DNA breaks and ultimately inducing cell death in cancer cells. Additionally, (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-nitrobenzylidene)propanehydrazide interacts with tubulin, a protein essential for microtubule formation, thereby inhibiting tubulin polymerization and disrupting cell division .
Cellular Effects
The effects of (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-nitrobenzylidene)propanehydrazide on various types of cells and cellular processes are profound. In cancer cells, the compound induces apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic genes . It also affects cell signaling pathways, such as the PI3K/Akt pathway, leading to reduced cell proliferation and increased sensitivity to chemotherapeutic agents. Furthermore, (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-nitrobenzylidene)propanehydrazide influences cellular metabolism by inhibiting key metabolic enzymes, resulting in decreased ATP production and altered metabolic flux .
Molecular Mechanism
At the molecular level, (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-nitrobenzylidene)propanehydrazide exerts its effects through several mechanisms. The compound binds to the active site of topoisomerase I, preventing the enzyme from re-ligating DNA strands and causing DNA damage . It also binds to the colchicine-binding site on tubulin, inhibiting microtubule polymerization and disrupting the mitotic spindle formation . These interactions lead to cell cycle arrest and apoptosis in cancer cells. Additionally, (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-nitrobenzylidene)propanehydrazide modulates gene expression by affecting transcription factors and epigenetic regulators, further contributing to its anticancer activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-nitrobenzylidene)propanehydrazide change over time. The compound exhibits good stability under physiological conditions, maintaining its activity for extended periods . It undergoes gradual degradation in the presence of metabolic enzymes, leading to the formation of inactive metabolites. Long-term studies have shown that prolonged exposure to (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-nitrobenzylidene)propanehydrazide can result in adaptive cellular responses, such as the upregulation of drug efflux pumps and the development of resistance .
Dosage Effects in Animal Models
The effects of (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-nitrobenzylidene)propanehydrazide vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of toxic metabolites . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while doses above this threshold result in increased toxicity .
Metabolic Pathways
(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-nitrobenzylidene)propanehydrazide is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites are further conjugated with glucuronic acid or sulfate and excreted via the urine . The compound also affects metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, resulting in altered levels of metabolites and reduced ATP production .
Transport and Distribution
Within cells and tissues, (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-nitrobenzylidene)propanehydrazide is transported and distributed through various mechanisms. The compound is taken up by cells via passive diffusion and active transport mediated by specific transporters . Once inside the cells, it binds to intracellular proteins and accumulates in specific compartments, such as the nucleus and mitochondria . The distribution of (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-nitrobenzylidene)propanehydrazide within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux pumps .
Subcellular Localization
The subcellular localization of (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-nitrobenzylidene)propanehydrazide plays a crucial role in its activity and function. The compound is predominantly localized in the nucleus, where it interacts with DNA and topoisomerase I . It also accumulates in the mitochondria, affecting mitochondrial function and inducing apoptosis . The localization of (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-nitrobenzylidene)propanehydrazide is regulated by targeting signals and post-translational modifications, which direct it to specific cellular compartments .
Properties
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c23-17(9-10-21-12-18-15-3-1-2-4-16(15)21)20-19-11-13-5-7-14(8-6-13)22(24)25/h1-8,11-12H,9-10H2,(H,20,23)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUBHKHQLWBIGB-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCC(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CN2CCC(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene](/img/structure/B2529010.png)

![N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2529013.png)
![[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanesulfonyl chloride](/img/structure/B2529016.png)

![ethyl (2Z)-2-{2-[4-(trifluoromethoxy)phenyl]hydrazin-1-ylidene}propanoate](/img/structure/B2529020.png)
![6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2529022.png)
![1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2529023.png)
![6-[3,4-dihydro-2(1H)-isoquinolinylmethyl]-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2529024.png)



